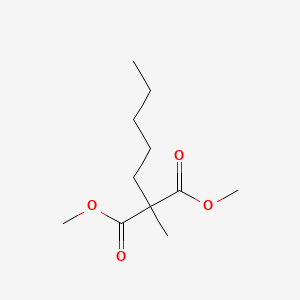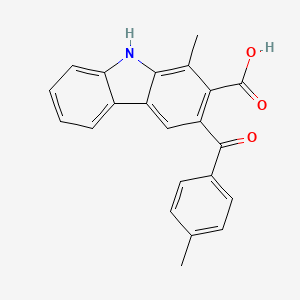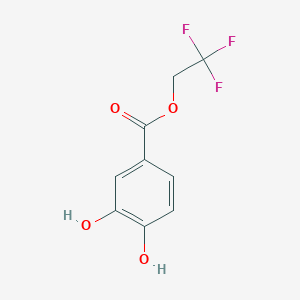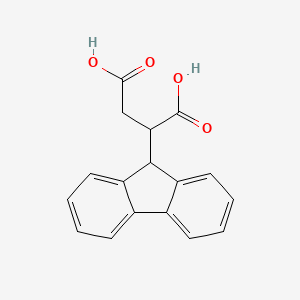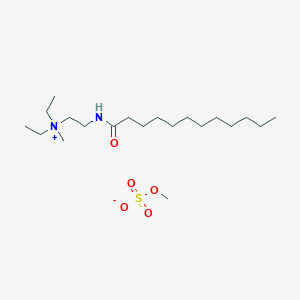
2-(Dodecanoylamino)-N,N-diethyl-N-methylethan-1-aminium methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dodecanoylamino)-N,N-diethyl-N-methylethan-1-aminium methyl sulfate is a quaternary ammonium compound with a long alkyl chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecanoylamino)-N,N-diethyl-N-methylethan-1-aminium methyl sulfate typically involves the reaction of dodecanoyl chloride with N,N-diethyl-N-methylethan-1-amine in the presence of a base such as triethylamine. The resulting intermediate is then quaternized with methyl sulfate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
2-(Dodecanoylamino)-N,N-diethyl-N-methylethan-1-aminium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or hydroxides can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted ammonium salts.
Scientific Research Applications
2-(Dodecanoylamino)-N,N-diethyl-N-methylethan-1-aminium methyl sulfate has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate membrane permeability and transport mechanisms.
Medicine: Explored for its potential antimicrobial properties and as a component in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the quaternary ammonium group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and enhance the solubility of hydrophobic substances. The molecular targets include cell membranes and proteins, where it can disrupt lipid bilayers and alter protein conformation.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with a similar structure but a different alkyl chain length.
Dodecyltrimethylammonium chloride (DTAC): Similar in structure but with a chloride counterion instead of methyl sulfate.
Uniqueness
2-(Dodecanoylamino)-N,N-diethyl-N-methylethan-1-aminium methyl sulfate is unique due to its specific combination of a long alkyl chain and a quaternary ammonium group with a methyl sulfate counterion. This combination provides distinct surfactant properties and makes it suitable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
90540-30-0 |
|---|---|
Molecular Formula |
C20H44N2O5S |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
2-(dodecanoylamino)ethyl-diethyl-methylazanium;methyl sulfate |
InChI |
InChI=1S/C19H40N2O.CH4O4S/c1-5-8-9-10-11-12-13-14-15-16-19(22)20-17-18-21(4,6-2)7-3;1-5-6(2,3)4/h5-18H2,1-4H3;1H3,(H,2,3,4) |
InChI Key |
CCCKHJYKOHWHDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC[N+](C)(CC)CC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


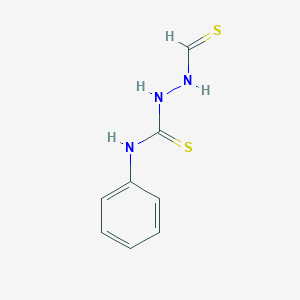

![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)
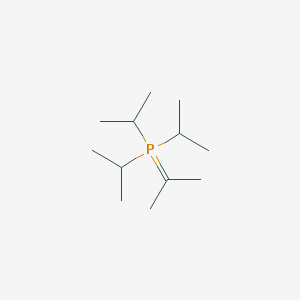
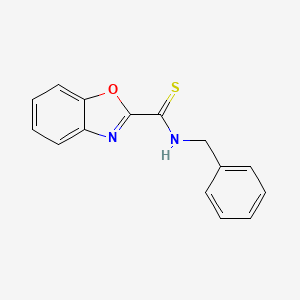
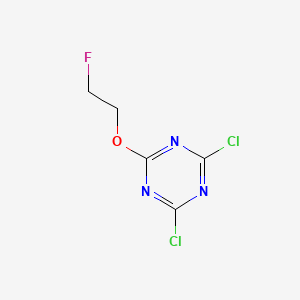
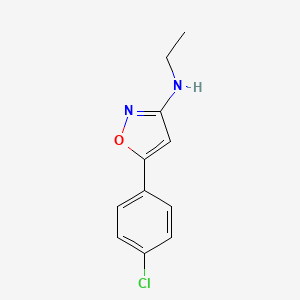
![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)
